Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate is a complex organic compound with the empirical formula C18H19NO6S and a molecular weight of 377.41 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylthiophene-2,4-dicarboxylic acid with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. This is followed by esterification with ethanol under acidic conditions to yield the final product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction . Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
Scientific Research Applications
Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and DNA .
Comparison with Similar Compounds
Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate can be compared with other thiophene derivatives such as:
Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate: Similar in structure but with a methyl group instead of a phenoxy group, leading to different chemical and biological properties.
Diethyl 3-methyl-5-(4-chlorobenzamido)thiophene-2,4-dicarboxylate: Contains a chlorine atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-11-13-18(14-12-16)31-17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYOREQFCASZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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